1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide
Description
This compound belongs to the furochromenone family, characterized by a fused furan-chromenone scaffold substituted with multiple methyl groups and a propanoyl-piperidine-carboxamide side chain.
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H28N2O5/c1-12-15(4)30-21-14(3)22-19(11-18(12)21)13(2)17(24(29)31-22)5-6-20(27)26-9-7-16(8-10-26)23(25)28/h11,16H,5-10H2,1-4H3,(H2,25,28) |
InChI Key |
IALDKGSCGBTNJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC(CC4)C(=O)N)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide involves multiple steps. The initial step typically includes the preparation of the furochromenyl moiety, followed by the introduction of the piperidine carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. .
Scientific Research Applications
1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Structural Implications on Pharmacokinetics
- Target Compound : The 2,3,5,9-tetramethyl configuration likely increases steric hindrance, reducing enzymatic degradation (e.g., cytochrome P450-mediated oxidation) but may compromise aqueous solubility.
- Analog with tert-butyl () : The tert-butyl group enhances lipophilicity (logP ~4.2 estimated), favoring membrane permeability but risking higher plasma protein binding .
- Phenyl-substituted Analog () : The phenyl group may improve binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), though it could elevate toxicity risks due to off-target interactions .
Binding Affinity and Selectivity
While direct comparative studies are absent, structural features suggest:
- Target Compound : The tetramethyl arrangement may enhance selectivity for sterically constrained targets (e.g., specific isoforms of protein kinases).
- tert-butyl Analog : Bulkier substituents could reduce binding to shallow active sites but improve affinity for deep hydrophobic pockets.
- Phenyl-substituted Analog : Aromatic interactions may favor targets with π-stacking residues, such as tyrosine kinases or nuclear receptors.
Biological Activity
1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications. Its structure incorporates elements that suggest various biological activities, particularly in the context of enzyme inhibition and modulation of cellular pathways.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a furochromen moiety and a piperidine ring. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C30H32N2O7S |
| Molecular Weight | 564.7 g/mol |
| IUPAC Name | (2R)-3-benzylsulfanyl-2-[[2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]propanoic acid |
| CAS Number | 777857-45-1 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The proposed mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, potentially leading to reduced cellular damage.
- Receptor Modulation : It could bind to receptors that mediate various physiological responses, altering their activity and downstream signaling pathways.
Biological Activity Studies
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness comparable to conventional antibiotics in inhibiting growth at minimal inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains like E. coli and S. aureus .
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated through assays measuring its ability to scavenge free radicals. Results suggest significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Cytotoxicity and Anticancer Potential
Preliminary studies have assessed the cytotoxic effects of the compound on cancer cell lines. The results indicate that it can induce apoptosis in certain cancer cells at specific concentrations, suggesting potential as an anticancer agent .
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of the compound against M. tuberculosis. The findings revealed that it exhibited comparable activity to existing antitubercular agents .
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that the compound could significantly reduce cell viability in breast cancer cell lines when treated at concentrations above 10 µg/mL, indicating its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
